![molecular formula C4H5Br B14084832 Bicyclo[1.1.0]butane, 1-bromo- CAS No. 101391-44-0](/img/structure/B14084832.png)

Bicyclo[1.1.0]butane, 1-bromo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

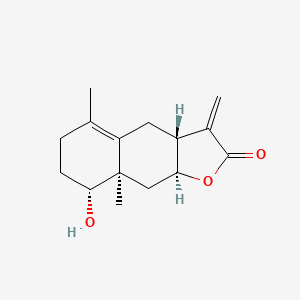

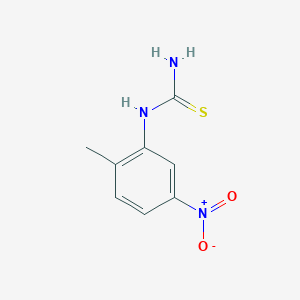

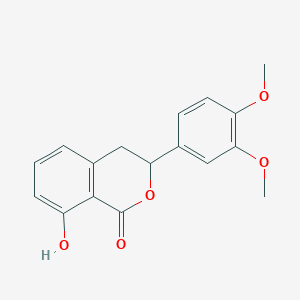

Bicyclo[1.1.0]butane, 1-bromo-: is a highly strained bicyclic compound characterized by its unique structure, which consists of two fused cyclopropane rings. This compound is notable for its significant strain energy, making it an intriguing subject for chemists interested in the reactivity and stability of strained ring systems .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Bicyclo[1.1.0]butane: One common method involves the bromination of bicyclo[1.1.0]butane using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Cyclopropanation Reactions: Another approach involves the cyclopropanation of suitable precursors, followed by bromination.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Bicyclo[1.1.0]butane, 1-bromo- can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form bicyclo[1.1.0]butane.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted bicyclo[1.1.0]butane derivatives can be formed.

Reduction Products: Bicyclo[1.1.0]butane.

Oxidation Products: Various oxidized derivatives.

Scientific Research Applications

Chemistry:

Strain Release Chemistry: Bicyclo[1.1.0]butane, 1-bromo- is used as an intermediate in strain release chemistry to synthesize substituted four-membered rings and bicyclo[1.1.1]pentanes.

Building Blocks: It serves as a valuable building block for the generation of sp3-rich carbocycles and heterocycles.

Biology and Medicine:

Bioconjugation: The compound is utilized in bioconjugation processes due to its ability to form stable linkages with biomolecules.

Drug Discovery: Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of bicyclo[1.1.0]butane, 1-bromo- primarily involves the release of strain energy upon breaking the bridging C1-C3 bond. This strain release drives various chemical transformations, making the compound highly reactive . The molecular targets and pathways involved depend on the specific reactions and applications, such as nucleophilic substitution or radical cycloaddition reactions .

Comparison with Similar Compounds

Spiropentanes: Another class of highly strained bicyclic compounds with similar reactivity.

Bicyclopropanes: Compounds with two fused cyclopropane rings, similar to bicyclo[1.1.0]butane.

Bicyclo[1.1.1]pentanes: Compounds with three fused cyclopropane rings, often used in similar applications.

Uniqueness: Bicyclo[1.1.0]butane, 1-bromo- stands out due to its extreme strain energy and the resulting high reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various scientific research applications .

Properties

IUPAC Name |

1-bromobicyclo[1.1.0]butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c5-4-1-3(4)2-4/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENAXSLTNYWVQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449497 |

Source

|

| Record name | Bicyclo[1.1.0]butane, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101391-44-0 |

Source

|

| Record name | Bicyclo[1.1.0]butane, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)

![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)

![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)

![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)